Welcome to the BenchChem Online Store!
molecular formula C10H13BrO3S B3037028 1-bromo-4-((3-methoxypropyl)sulfonyl)benzene CAS No. 403793-29-3

1-bromo-4-((3-methoxypropyl)sulfonyl)benzene

Cat. No. B3037028
M. Wt: 293.18 g/mol
InChI Key: SFRFMJYOARYANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06969714B2

Procedure details

Potassium carbonate (2.8 g, 20 mmol) was added to a solution of 3-methoxypropan-1-yl methansulphonate (Method 73; 3.25 g, 19.3 mmol) and 4-bromothiophenol (3.48 g, 18.4 mmol) in DMF (30 ml) and the mixture heated at 40° C. for 4 hours. The mixture was allowed to cool to ambient temperature, poured into water (100 ml) and extracted with EtOAc (2×50 ml). The extracts were combined, washed with saturated aqueous sodium hydrogen carbonate solution (50 ml) and brine (2×50 ml), dried (Chemelut column CE1010) and the volatiles removed by evaporation. The residue was dissolved in MeOH (150 ml) and water (30 ml) and oxone (13.4 g, 21.6 mmol) was added in portions. The mixture was stirred at ambient temperature for 18 hours. The MeOH was evaporated, water (50 ml) added and the solution extracted with DCM (3×50 ml). The extracts were combined, washed with brine (50 ml), dried (Chemelut column CE1010), and evaporated. The residue was purified by flash chromatography on silica gel eluting with iso-hexane:EtOAc (100:0 increasing in polarity to 90:10) to give the title compound (3.32 g, 62%) as a colourless oil. NMR 1.95 (m, 2), 3.19 (m, 2H), 3.26 (s, 3H), 3.41 (t, 2H), 7.70 (d, 2H), 7.78 (d, 2H).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
3.48 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
13.4 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].CS(O[CH2:12][CH2:13][CH2:14][O:15][CH3:16])(=O)=O.[Br:17][C:18]1[CH:23]=[CH:22][C:21](S)=[CH:20][CH:19]=1.O[O:26][S:27]([O-:29])=O.[K+]>CN(C=O)C.O>[CH3:16][O:15][CH2:14][CH2:13][CH2:12][S:27]([C:21]1[CH:22]=[CH:23][C:18]([Br:17])=[CH:19][CH:20]=1)(=[O:29])=[O:26] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.25 g
Type
reactant
Smiles
CS(=O)(=O)OCCCOC
Name
Quantity
3.48 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
13.4 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×50 ml)
WASH
Type
WASH
Details
washed with saturated aqueous sodium hydrogen carbonate solution (50 ml) and brine (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Chemelut column CE1010)
CUSTOM
Type
CUSTOM
Details
the volatiles removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in MeOH (150 ml)
CUSTOM
Type
CUSTOM
Details
The MeOH was evaporated
ADDITION
Type
ADDITION
Details
water (50 ml) added
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with DCM (3×50 ml)
WASH
Type
WASH
Details
washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Chemelut column CE1010)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel eluting with iso-hexane:EtOAc (100:0 increasing in polarity to 90:10)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COCCCS(=O)(=O)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 3.32 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.